N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-2-1-4-15(17)10-19(24)23-12-14-7-8-18(22-11-14)16-5-3-9-21-13-16/h1-9,11,13H,10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAWRUPTVRJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 337.8 g/mol
- CAS Number : 2034394-45-9
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and a chlorophenyl group that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chlorophenyl group may enhance the compound's binding affinity through hydrophobic interactions and hydrogen bonding.
Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Scientific Research Applications
N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide exhibits several biological activities that are crucial for its application in drug development:
-
Anticancer Properties :
- Studies have indicated that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of bipyridine compounds have shown effectiveness against human breast cancer cells (MCF-7) with IC50 values in the micromolar range.
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that this compound selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells, suggesting a promising therapeutic index for further development.
Case Study 2: Enzyme Inhibition
In another research project focusing on neurodegenerative diseases, the compound was evaluated for its potential to inhibit acetylcholinesterase activity. The findings revealed that it could significantly reduce enzyme activity at low concentrations, supporting its potential use in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide with key analogs, focusing on structural features, synthetic methodologies, and functional properties.
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide ()
- Structure : Replaces the bipyridinylmethyl group with a 5-mercapto-1,3,4-thiadiazole ring.
- Synthesis : Prepared via nucleophilic substitution, yielding 82% with a melting point of 212–216°C .
- IR and NMR data confirm the presence of the 2-chlorophenyl group and acetamide backbone .
- Contrast : Unlike the bipyridine group, the thiadiazole moiety may limit π-π interactions but improve solubility in polar solvents.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ()
- Structure : Features a benzothiazole ring substituted with a trifluoromethyl group.
- Synthesis : Microwave-assisted reaction (150°C, 5 minutes) achieved 75% yield .
- Key Properties: The electron-withdrawing trifluoromethyl group increases electrophilicity and resistance to oxidative degradation. Benzothiazole systems are known for antimicrobial and anticancer activities.
Agrochemical Acetamides (–6)
Examples include dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Structure : Chlorophenyl or chloroalkyl groups paired with alkyl/aryl substituents.
- Function : Herbicidal activity via inhibition of fatty acid elongation.
- Contrast : These compounds lack aromatic nitrogen heterocycles (e.g., bipyridine), relying instead on alkyl/aryl groups for soil persistence and target specificity .
Goxalapladib ()
- Structure : A complex acetamide with a naphthyridine core and trifluoromethyl biphenyl group.
- Application : Antiatherosclerotic agent targeting lipoprotein-associated phospholipase A2.
- Contrast : The naphthyridine and trifluoromethyl groups enhance metabolic stability and target affinity, differing from the simpler bipyridine system in the target compound .
Comparative Data Table
Key Findings and Implications
Structural Influence on Bioactivity :
- The bipyridine group in the target compound may enable metal coordination, useful in catalysis or metallodrug design.
- Thiadiazole and benzothiazole analogs prioritize hydrogen bonding and metabolic stability, respectively.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) offers rapid and high-yield routes compared to traditional methods .
Functional Trade-offs :
- Herbicidal acetamides (–6) sacrifice aromatic nitrogen heterocycles for alkyl groups, optimizing soil mobility over target specificity .
Therapeutic Potential: The target compound’s structure aligns more closely with pharmaceutical candidates (e.g., goxalapladib) than agrochemicals, suggesting CNS or enzyme-targeting applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
